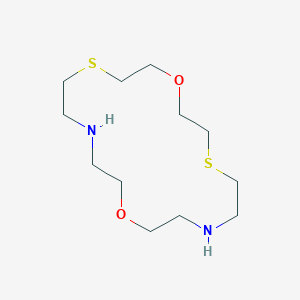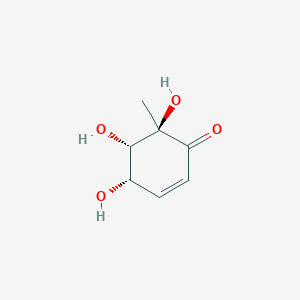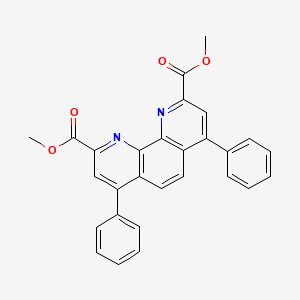
Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate is an organic compound with the molecular formula C28H20N2O4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is notable for its applications in various fields, including organic synthesis, materials science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate typically involves the esterification of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenanthroline ring .
Scientific Research Applications
Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, affecting various biochemical pathways. For example, in OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons and enhancing device performance .
Comparison with Similar Compounds
Similar Compounds
Bathocuproine: Another derivative of 1,10-phenanthroline, used in similar applications such as metal ion detection and electronic materials.
Neocuproine: Known for its strong chelating properties and used in analytical chemistry.
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry and as a reagent in various chemical analyses.
Uniqueness
Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate is unique due to its specific structural modifications, which enhance its stability and electron transport properties. These characteristics make it particularly valuable in the development of advanced materials for electronic applications .
Properties
CAS No. |
500022-92-4 |
|---|---|
Molecular Formula |
C28H20N2O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate |
InChI |
InChI=1S/C28H20N2O4/c1-33-27(31)23-15-21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)16-24(28(32)34-2)30-26(20)25(19)29-23/h3-16H,1-2H3 |
InChI Key |
CIANYYQZYJMRDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC3=C2N=C(C=C3C4=CC=CC=C4)C(=O)OC)C(=C1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

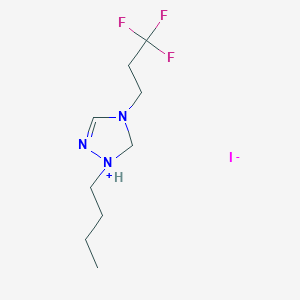
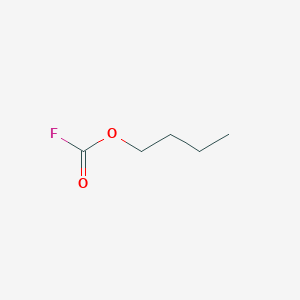
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
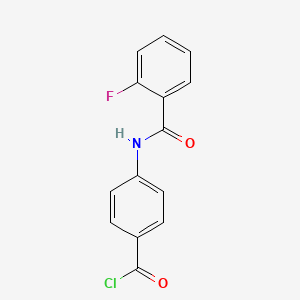
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
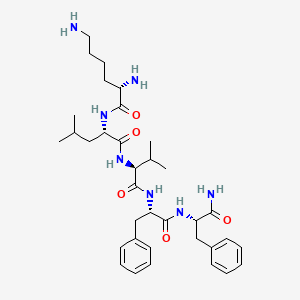
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
